5-bromo-7-methyl-1H-1,2,3-benzotriazole

CK2 Kinase Inhibition X-ray Crystallography Halogen Bonding

5-Bromo-7-methyl-1H-1,2,3-benzotriazole (CAS 1354777-43-7) is a disubstituted benzotriazole derivative with a bromine atom at the 5-position and a methyl group at the 7-position on the fused benzene ring. It belongs to a privileged scaffold class in medicinal chemistry, recognized as an isostere of the purine nucleus, which underpins its broad potential for biological target engagement.

Molecular Formula C7H6BrN3
Molecular Weight 212.05
CAS No. 1354777-43-7
Cat. No. B2846874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-7-methyl-1H-1,2,3-benzotriazole
CAS1354777-43-7
Molecular FormulaC7H6BrN3
Molecular Weight212.05
Structural Identifiers
SMILESCC1=CC(=CC2=NNN=C12)Br
InChIInChI=1S/C7H6BrN3/c1-4-2-5(8)3-6-7(4)10-11-9-6/h2-3H,1H3,(H,9,10,11)
InChIKeyAWZVOWGMSCDYMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-methyl-1H-1,2,3-benzotriazole (CAS 1354777-43-7): A Specialized Halogenated Heterocycle for Targeted Chemical Biology and Procurement Evaluation


5-Bromo-7-methyl-1H-1,2,3-benzotriazole (CAS 1354777-43-7) is a disubstituted benzotriazole derivative with a bromine atom at the 5-position and a methyl group at the 7-position on the fused benzene ring . It belongs to a privileged scaffold class in medicinal chemistry, recognized as an isostere of the purine nucleus, which underpins its broad potential for biological target engagement [1]. This compound is commercially available as a specialized building block from suppliers such as Biosynth and CymitQuimica at a typical purity of 95–98% .

Why Generic Benzotriazole Substitution Fails: The Critical Role of 5-Bromo-7-Methyl Substitution in Modulating Target Affinity and Physicochemical Properties for 5-Bromo-7-methyl-1H-1,2,3-benzotriazole (CAS 1354777-43-7)


Attempting to simply replace 5-bromo-7-methyl-1H-1,2,3-benzotriazole with a generic or unsubstituted benzotriazole ignores the well-established structure–activity relationships (SAR) governing this chemotype. The benzotriazole scaffold's biological activity is highly dependent on the specific pattern of substitution [1]. Research on halogenated benzotriazoles has demonstrated that bromine substitution, particularly at the 5- and 6-positions, significantly enhances binding affinity to protein kinase CK2 by contributing to hydrophobic interactions and influencing the ligand's binding pose [2]. Furthermore, methylation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and target selectivity, meaning a structural analog lacking the specific 7-methyl group would likely exhibit a different pharmacological profile [1].

Quantitative Differentiation Evidence for 5-Bromo-7-methyl-1H-1,2,3-benzotriazole (CAS 1354777-43-7) Against Closest Comparators: A Head-to-Head Procurement Guide


CK2 Kinase Domain Binding Pose and Affinity Contribution of the 5-Bromo Substituent Compared to 7-Substituted Analogs

Structural and thermodynamic analysis of bromobenzotriazoles bound to human CK2α reveals that the 5-bromo substituent plays a critical role in dictating the canonical binding pose and enhancing affinity, whereas bromine at the 7-position contributes less favorably [1]. The target compound, 5-bromo-7-methylbenzotriazole, uniquely combines a potency-enhancing 5-bromo group with a property-modulating 7-methyl group, a combination profile not found in the extensively characterized 5-bromobenzotriazole or 7-bromobenzotriazole analogs. The study notes that affinity contributions were greater from 5- and 6-substituents than from 4- and 7-substituents, providing a thermodynamic rationale for the substructure [1].

CK2 Kinase Inhibition X-ray Crystallography Halogen Bonding Structure-Activity Relationship

Distinct Substituent Pattern Versus the Canonical CK2 Inhibitor TBB (4,5,6,7-Tetrabromobenzotriazole)

The well-known pan-CK2 inhibitor TBB (4,5,6,7-tetrabromobenzotriazole) has a reported Ki of 0.4 µM against CK2 but suffers from poor selectivity across the kinome [1]. The target compound, 5-bromo-7-methyl-1H-1,2,3-benzotriazole, presents a divergent profile by replacing three of TBB's bromine atoms with hydrogen and one with a methyl group. This drastically different substitution is predicted to modify both target selectivity and physicochemical properties, as the review by Czapinska et al. notes that more highly substituted benzotriazoles adopt multiple noncanonical poses, while the target compound's simpler substitution pattern may favor a single, defined canonical binding mode [2].

CK2 Inhibitor Selectivity Drug Discovery Kinase Profiling TBB Derivative Comparison

Commercially Available Purity and Scalability Profile for Research Procurement

5-Bromo-7-methyl-1H-1,2,3-benzotriazole is readily available from multiple specialized chemical suppliers. CymitQuimica (Biosynth brand) offers the compound in quantities up to 500 mg with a specified purity of ≥95% . Leyan provides it at a ≥98% purity specification . Immediate availability from multiple vendors, such as Hoelzel-Biotech and Chemenu, reduces the risk of supply chain disruption [1]. In contrast, less common or custom-synthesized benzotriazole analogs may have long lead times or require minimum order quantities that are prohibitive for exploratory research.

Chemical Procurement Building Block Supply Purity Analysis Scalability

Evidence-Based Application Scenarios for 5-Bromo-7-methyl-1H-1,2,3-benzotriazole (CAS 1354777-43-7) in Scientific and Industrial Settings


Design of Next-Generation, ATP-Competitive CK2 Inhibitors with a Potentially Improved Selectivity Profile Over TBB

In kinase drug discovery, a team aims to develop a new CK2 inhibitor with a cleaner selectivity profile than the promiscuous TBB (Ki = 0.4 µM) [1]. 5-Bromo-7-methyl-1H-1,2,3-benzotriazole serves as an ideal starting scaffold. Its 5-bromo substituent aligns with SAR data showing this position is key for high-affinity CK2 binding, while the 7-methyl group is a strategic modification to fine-tune physicochemical properties. This compound can be used as a core for further derivatization, with the goal of identifying a lead with a superior selectivity index compared to TBB.

Chemical Biology Probe for Mapping the ATP-Binding Cleft of CK2 Alpha Subunit via X-ray Crystallography

Structural biology groups studying human CK2α can utilize 5-bromo-7-methyl-1H-1,2,3-benzotriazole as a co-crystallization ligand. Evidence shows that bromobenzotriazoles with a 5-substituent adopt a canonical binding pose in the ATP pocket [2]. The anomalous scattering signal from the bromine atom facilitates precise phase determination in X-ray crystallography. The 7-methyl group introduces a defined, non-halogen moiety to probe the hydrophobic environment of the binding pocket, providing complementary information not obtainable with the fully halogenated TBB or the simpler 5-bromobenzotriazole alone.

Synthetic Chemistry: A Bifunctional Building Block for Metal-Catalyzed Cross-Coupling and Late-Stage Functionalization

In a medicinal chemistry campaign, 5-bromo-7-methyl-1H-1,2,3-benzotriazole is procured as a key intermediate. The 5-bromo group is a reactive handle for palladium-catalyzed Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to introduce aryl, amine, or alkyne diversity [3]. The 7-methyl group serves as a non-reactive blocking element, directing further functionalization to other positions and modulating the electronic properties of the ring. This orthogonal reactivity allows for rapid analog synthesis, making the compound a more strategic procurement choice than non-brominated or non-methylated analogs.

Benchmarking the Physicochemical and ADME Impact of a Methyl Group on a Halogenated Scaffold

A drug metabolism and pharmacokinetics (DMPK) group can use this compound to systematically study the 'magic methyl' effect. By comparing the solubility, logD, metabolic stability in microsomes, and permeability of 5-bromo-7-methyl-1H-1,2,3-benzotriazole with its des-methyl analog (5-bromobenzotriazole) and the polymethylated analog (TBB), researchers can quantify the influence of a single methyl group on the ADME profile of this heterocyclic series. This data is crucial for building predictive models in lead optimization.

Quote Request

Request a Quote for 5-bromo-7-methyl-1H-1,2,3-benzotriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.